molecular formula C22H27NO4 B1142889 erythro-N-Boc-O-benzyl-L-tyrosine epoxide CAS No. 162536-84-7

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Cat. No.: B1142889
CAS No.: 162536-84-7
M. Wt: 369.45
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the benzylation of the hydroxyl group. The final step involves the formation of the epoxide ring .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection, benzylation, and epoxidation reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves its interaction with various molecular targets, including enzymes and proteins. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKSCOKVTJQVPD-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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